BenchChemオンラインストアへようこそ!

4-(3,4-Dichlorophenyl)butan-2-one

Synthetic yield Sertraline Intermediate comparison

4-(3,4-Dichlorophenyl)butan-2-one (CAS 42160-40-7) is a chlorinated aryl butanone derivative with the molecular formula C₁₀H₁₀Cl₂O and a molecular weight of 217.09 g/mol. It is primarily utilized as a key intermediate in the multi-step synthesis of the selective serotonin reuptake inhibitor (SSRI) sertraline hydrochloride.

Molecular Formula C10H10Cl2O
Molecular Weight 217.09 g/mol
CAS No. 42160-40-7
Cat. No. B1346664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorophenyl)butan-2-one
CAS42160-40-7
Molecular FormulaC10H10Cl2O
Molecular Weight217.09 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C10H10Cl2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-6H,2-3H2,1H3
InChIKeyRXNXKXOMYIFHQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Dichlorophenyl)butan-2-one (CAS 42160-40-7) – Sourcing and Baseline Specifications


4-(3,4-Dichlorophenyl)butan-2-one (CAS 42160-40-7) is a chlorinated aryl butanone derivative with the molecular formula C₁₀H₁₀Cl₂O and a molecular weight of 217.09 g/mol . It is primarily utilized as a key intermediate in the multi-step synthesis of the selective serotonin reuptake inhibitor (SSRI) sertraline hydrochloride . The compound is commercially available from multiple vendors, typically at a purity of 95% , and is characterized by a moderate lipophilicity with a calculated LogP of approximately 3.5 [1].

Why 4-(3,4-Dichlorophenyl)butan-2-one Cannot Be Arbitrarily Substituted in Synthetic Routes


The selection of 4-(3,4-dichlorophenyl)butan-2-one over other dichlorophenyl-containing intermediates is driven by its specific reactivity profile and its established role in validated synthetic pathways. While several analogs, such as the corresponding tetralone [1] or butanoic acid [2] derivatives, also feature the 3,4-dichlorophenyl moiety, their different core structures (e.g., a fused bicyclic system or a carboxylic acid group) dictate distinct chemical behaviors and downstream transformations. 4-(3,4-Dichlorophenyl)butan-2-one provides a linear butanone backbone that is amenable to specific reductive amination and Grignard-type reactions critical for constructing the sertraline skeleton [3]. Therefore, a simple substitution without considering these quantitative and functional distinctions risks compromising synthetic efficiency, yield, and the purity profile of the final advanced intermediates. The following evidence quantifies these critical differences.

Quantitative Differentiation: Why 4-(3,4-Dichlorophenyl)butan-2-one Outperforms Closest Analogs


Synthetic Yield Advantage Over a Later-Stage Sertraline Intermediate

When evaluated as a synthetic intermediate, 4-(3,4-dichlorophenyl)butan-2-one can be produced in a high yield of 99% under optimized hydrogenation conditions, as described in one patent route . This yield is superior to the 91% yield reported for the synthesis of the more advanced intermediate, 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid [1]. This direct comparison highlights the efficiency of generating the butanone scaffold as a more cost-effective and high-yielding entry point into the sertraline synthetic pathway.

Synthetic yield Sertraline Intermediate comparison

Purity and Storage Stability Profile Compared to a Structurally Related Tetralone

While 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (sertraline tetralone) is commercially available at a higher purity (>98.0%) , 4-(3,4-dichlorophenyl)butan-2-one is consistently supplied at a standard purity of 95% . Importantly, the latter offers a distinct logistical advantage in its storage requirements: it is stable for long-term storage at room temperature (RT) , whereas the higher-purity tetralone intermediate is recommended to be stored in a cool, dark place below 15°C . This difference in storage conditions presents a significant advantage for facilities without extensive cold-chain infrastructure or for long-term inventory management.

Purity Storage stability Tetralone Intermediate

Lipophilicity-Driven Differentiation in Solvent Extraction and Purification

The target compound exhibits a calculated LogP value of 3.515 [1], which is significantly lower than the LogP of more complex sertraline intermediates like the tetralone derivative (estimated >5.0 based on increased ring structure and molecular weight ). This lower lipophilicity is a practical advantage during synthesis work-up and purification. For instance, a synthesis route for 4-(3,4-dichlorophenyl)butan-2-one utilizes a simple extraction with ether followed by purification via silica gel chromatography using a low-polarity eluant of 10% ethyl acetate/hexanes . A more lipophilic analog would require significantly more non-polar solvents for elution, increasing both cost and environmental impact.

LogP Lipophilicity Purification Chromatography

Role as a Versatile Entry Point to the Sertraline Pharmacophore

4-(3,4-Dichlorophenyl)butan-2-one serves as a foundational building block from which multiple advanced sertraline intermediates can be derived. Unlike later-stage intermediates that are locked into a specific synthetic trajectory, the butanone can be transformed into the critical 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (tetralone) [1] or further elaborated through Grignard reactions with N-methyl-tetralol to directly install the dichlorophenyl group [2]. This versatility is not shared by more complex, downstream analogs like the tetralone itself or the butanoic acid derivative, which have a more restricted set of productive chemical transformations.

Sertraline Pharmacophore Versatility Synthetic intermediate

Optimal Use Cases for 4-(3,4-Dichlorophenyl)butan-2-one (CAS 42160-40-7) Based on Quantitative Evidence


Early-Stage Sertraline Process Development: Maximizing Yield and Minimizing Cost

Based on the 99% reported synthetic yield , 4-(3,4-dichlorophenyl)butan-2-one is ideally suited for early-stage process chemistry research and scale-up activities for sertraline. The high yield from a simple hydrogenation step directly translates to a lower cost of goods (COGS) for this key intermediate, making it an economically sound choice for procuring starting material for large-scale campaigns. Its utility is further validated by its documented use in building the sertraline tetralone core [1].

Laboratories with Limited Cold-Storage Capacity or Long-Term Inventory Needs

The documented ability to store 4-(3,4-dichlorophenyl)butan-2-one at room temperature (RT) presents a clear advantage for research groups, CROs, and manufacturing sites lacking extensive cold-chain logistics or those who prefer to maintain a long-term stock of a key intermediate. In contrast to a more complex sertraline intermediate requiring storage below 15°C [1], procurement of this compound simplifies inventory management and reduces associated energy costs and risks.

Medicinal Chemistry Campaigns Targeting Related Dichlorophenyl Analogs

The versatile butanone scaffold of 4-(3,4-dichlorophenyl)butan-2-one makes it a valuable starting point for medicinal chemistry efforts beyond the canonical sertraline pathway. Its lower LogP (3.5) compared to later-stage intermediates implies it is an early building block with favorable physicochemical properties for subsequent diversification. It can be used to synthesize libraries of dichlorophenyl-containing compounds through a variety of transformations, including reductive amination, Grignard additions, and Friedel-Crafts cyclizations [1].

Sertraline Impurity Synthesis and Analytical Method Development

Due to its pivotal role in sertraline synthesis , 4-(3,4-dichlorophenyl)butan-2-one is an essential procurement item for analytical chemistry and quality control departments. It serves as a critical reference standard or starting material for the directed synthesis of specific process-related impurities and degradation products of sertraline. Its availability at a consistent 95% purity [1] facilitates its use in developing robust, validated analytical methods for release testing and stability studies of the final API.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,4-Dichlorophenyl)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.